molecular formula GaSb B1588629 Antimony, compd. with gallium (1:1) CAS No. 12064-03-8

Antimony, compd. with gallium (1:1)

Katalognummer: B1588629
CAS-Nummer: 12064-03-8
Molekulargewicht: 191.483 g/mol
InChI-Schlüssel: VTGARNNDLOTBET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Antimony, compd. with gallium (1:1) is a useful research compound. Its molecular formula is GaSb and its molecular weight is 191.483 g/mol. The purity is usually 95%.
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Wirkmechanismus

Target of Action

The compound “Antimony, compound with gallium (1:1)” is a semiconductor material that has gained increasing attention in recent years due to its unique electrical, optical, and magnetic properties.

Mode of Action

. The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

. The downstream effects of these transformations on various biochemical pathways are still under investigation.

Biologische Aktivität

Antimony compounds, particularly when combined with gallium, have garnered attention for their potential biological activities. This article explores the biological properties of the compound "Antimony, compd. with gallium (1:1)" based on recent findings and research studies.

Overview of Antimony and Gallium Compounds

Antimony (Sb) and gallium (Ga) are both metalloids that exhibit unique properties when used in compounds. Their combination has been studied for various applications, including semiconductors and potential therapeutic agents. The biological activity of these compounds is particularly intriguing due to their interactions at the cellular level.

Antimicrobial Properties

Recent studies have indicated that gallium exhibits significant antimicrobial properties, particularly against pathogens such as Pseudomonas aeruginosa. Gallium's ability to mimic iron allows it to disrupt bacterial iron metabolism, which is crucial for bacterial growth and biofilm formation. The compound "G6," a gallium-based antimicrobial, has shown high bactericidal activity against P. aeruginosa, effectively reducing virulence factor secretion and biofilm formation .

Key Findings:

  • Mechanism: Gallium acts as a "Trojan horse" by substituting iron in bacterial systems, leading to impaired growth and biofilm disruption.
  • Efficacy: Compound G6 demonstrated significant effectiveness in murine models, indicating its potential as a therapeutic option for treating resistant bacterial infections.

Cytotoxicity and Biocompatibility

In vitro studies on gallium antimonide (GaSb) have shown that both gallium and antimony penetrate human skin without causing significant inflammatory responses. Histopathological evaluations indicated low cytotoxicity after short-term exposure, although prolonged exposure did elevate pro-inflammatory cytokine levels . This suggests that while short-term use may be safe, long-term effects require further investigation.

Cytotoxicity Data:

Time PointCytotoxicity LevelPro-inflammatory Cytokines
1 DayLowLow
3 DaysLowLow
7 DaysElevatedElevated

Case Study 1: Antimicrobial Efficacy Against Biofilms

A study conducted on the effectiveness of gallium compounds against Pseudomonas aeruginosa biofilms revealed that treatment with G6 significantly reduced biofilm formation compared to control groups. The reduction in biofilm was attributed to the compound's dual-action mechanism targeting both iron metabolism and quorum sensing pathways .

Case Study 2: Skin Penetration Studies

Research utilizing Franz diffusion cells demonstrated that GaSb can penetrate pig skin effectively. The study monitored the absorption rates over 24 hours and found no significant inflammatory response, suggesting potential applications in transdermal drug delivery systems .

Research Findings Summary

  • Gallium's Role: Gallium's iron-mimetic properties make it a powerful agent against bacterial infections.
  • Antimony's Contribution: While antimony's specific role in biological activity remains less clear, its combination with gallium enhances the overall efficacy of the compound.
  • Safety Profile: Short-term exposure appears safe; however, long-term effects need more thorough exploration.

Wissenschaftliche Forschungsanwendungen

Semiconductor Applications

Gallium antimonide is a member of the III-V semiconductor family, characterized by its direct bandgap of approximately 0.73 eV at room temperature. This property makes GaSb particularly valuable in several electronic applications:

Infrared Detectors

GaSb is widely used in the production of infrared detectors and imaging devices. These detectors are essential for night vision technology, thermal imaging, and infrared spectroscopy. Their ability to operate efficiently in the near-infrared spectrum allows for high sensitivity and resolution in various applications.

ApplicationDescriptionKey Features
Infrared DetectorsUsed in thermal imaging and night visionHigh sensitivity, low noise
Imaging DevicesEmployed in surveillance and medical imagingReal-time data processing

High-Speed Electronics

The compound is utilized in high-speed electronic devices, such as high-electron-mobility transistors (HEMTs). These devices are critical for telecommunications, radar systems, and high-speed digital circuits due to their rapid response times.

Device TypeApplication AreaAdvantages
HEMTsTelecommunications, radarHigh frequency performance
Digital CircuitsData processing and transmissionFast switching capabilities

Optoelectronic Devices

GaSb plays a pivotal role in the development of optoelectronic devices:

Infrared Light-Emitting Diodes (LEDs)

The compound is used to manufacture infrared LEDs that are integral to optical communication systems and fiber optics technology.

Lasers

GaSb-based lasers are employed in various applications, including medical devices and industrial processing.

Thermophotovoltaic Devices

Gallium antimonide is also significant in thermophotovoltaic systems that convert heat into electricity. This application is particularly relevant in power generation and waste heat recovery systems.

Device TypeFunctionalityApplication Areas
Thermophotovoltaic CellsConvert thermal energy into electrical energyPower generation, waste heat recovery

Biomedical Applications

Recent studies have explored the potential of GaSb in biomedical applications:

Skin Penetration Studies

Research has indicated that GaSb can penetrate biological membranes with minimal inflammatory response, suggesting its potential use in epidermal optoelectronic devices for medical diagnostics.

  • Study Findings : In vitro studies demonstrated that gallium and antimony could permeate skin without significant cytotoxic effects after short-term exposure .

Thermoelectric Devices

Gallium antimonide is also used in thermoelectric generators and coolers due to its favorable thermoelectric properties. These devices can convert temperature differences directly into electrical voltage or vice versa.

Q & A

Basic Research Questions

Q. 1.1. What are the optimal synthesis methods for GaSb crystals, and how do processing parameters influence crystallinity?

GaSb crystals are typically synthesized via the Bridgman-Stockbarger method or molecular beam epitaxy (MBE). Key parameters include stoichiometric control of Ga:Sb (1:1), temperature gradients (e.g., ~600–700°C for melt growth), and doping with elements like silicon to tailor electronic properties . Oxidation during synthesis must be minimized, as GaSb readily reacts with water or oxygen to form gallium oxide (GaOₓ), which degrades conductivity and optical transparency . Post-synthesis characterization via X-ray diffraction (XRD) and tunneling atomic force microscopy (TUNA) is critical to verify lattice integrity and dopant distribution .

Q. 1.2. How can researchers mitigate oxidation during GaSb sample preparation for optical studies?

GaSb oxidizes rapidly in aqueous or humid environments, forming a GaOₓ layer that alters reflectivity and conductivity. To suppress oxidation:

  • Use anhydrous solvents (e.g., methanol with 0.1% ammonium hydroxide for cleaning) .
  • Conduct experiments under inert gas (N₂/Ar) atmospheres.
  • Apply passivation layers (e.g., SiO₂) post-fabrication. Reflectivity measurements (0.3–20 μm range) combined with transfer-matrix modeling can quantify oxide thickness and refractive index (n ≈ 1.6 ± 0.1 for GaOₓ) .

Q. 1.3. What analytical techniques are most effective for characterizing GaSb’s electronic and structural properties?

  • Tunneling AFM (TUNA): Maps conductivity variations and identifies oxide-induced insulating regions .
  • Photoluminescence (PL) spectroscopy: Probes bandgap transitions (GaSb’s direct bandgap ~0.72 eV at 300 K) .
  • Secondary Ion Mass Spectrometry (SIMS): Quantifies dopant concentrations (e.g., Si-doped GaSb for n-type behavior) .
  • X-ray Photoelectron Spectroscopy (XPS): Identifies surface oxidation states (Sb³⁺ vs. Sb⁵⁺) .

Advanced Research Questions

Q. 2.1. How do donor-acceptor interactions in doped GaSb influence carrier mobility, and how can these be experimentally resolved?

In Si-doped GaSb, donor-acceptor pairing creates localized states that reduce carrier mobility. To study this:

  • Perform temperature-dependent Hall effect measurements (4–300 K) to distinguish between ionized impurity scattering and lattice scattering.
  • Use low-temperature PL to identify recombination pathways (e.g., band-to-impurity transitions). Historical data from Glazov et al. (1975) show that acceptor-donor complexes in GaSb exhibit activation energies of ~10–15 meV, requiring high-resolution deep-level transient spectroscopy (DLTS) for quantification .

Q. 2.2. What mechanisms underlie the formation of layered GaSb nanostructures, and how do they differ from bulk crystal properties?

Layered GaSb nanosheets (e.g., via van der Waals epitaxy) exhibit quantum confinement effects, altering bandgap and carrier dynamics. Unlike bulk GaSb, layered structures:

  • Require precise control of antimony flux during MBE to stabilize 2D growth.
  • Show anisotropic carrier transport, validated via angle-resolved photoemission spectroscopy (ARPES) .
  • Potential applications include topological insulators and spintronic devices due to enhanced surface-to-volume ratios .

Q. 2.3. How can researchers reconcile contradictory data on GaSb’s thermal stability in different environmental conditions?

Discrepancies arise from varying experimental conditions (e.g., humidity, temperature ramping rates). To address this:

  • Standardize oxidation kinetics studies using thermogravimetric analysis (TGA) under controlled humidity (e.g., 0–100% RH).
  • Compare GaSb’s corrosion behavior in aqueous vs. non-polar solvents. Evidence from IOPscience (2018) indicates Sb depletion and oxygen incorporation dominate in water, transforming GaSb into GaOₓ with distinct optical properties .

Q. Methodological Guidance

3.1. Designing Experiments to Study GaSb’s Optoelectronic Response

  • Step 1: Fabricate GaSb samples with controlled doping (e.g., Te for n-type, Zn for p-type).
  • Step 2: Measure spectral responsivity (0.3–2.5 μm) using monochromators and lock-in amplifiers.
  • Step 3: Correlate results with band structure calculations (e.g., density functional theory) to identify defect-related transitions .

3.2. Addressing Contradictions in Published GaSb Data

  • Bias Mitigation: Apply the Agency for Toxic Substances and Disease Registry’s framework to evaluate studies for selection bias, confounding variables (e.g., impurity levels), and detection bias .
  • Meta-Analysis: Use solvent extraction techniques (e.g., N-benzoyl-N-phenylhydroxylamine) to isolate Sb species and validate findings via graphite-furnace atomic absorption spectrometry (GFAAS) .

Eigenschaften

CAS-Nummer

12064-03-8

Molekularformel

GaSb

Molekulargewicht

191.483 g/mol

IUPAC-Name

gallanylidynestibane

InChI

InChI=1S/Ga.Sb

InChI-Schlüssel

VTGARNNDLOTBET-UHFFFAOYSA-N

SMILES

[Ga+3].[Sb]

Kanonische SMILES

[Ga]#[Sb]

Key on ui other cas no.

12064-03-8
50789-88-3

Herkunft des Produkts

United States

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